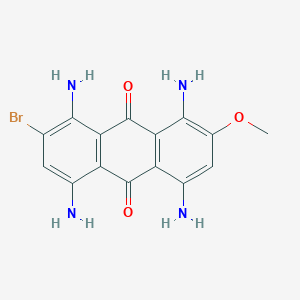
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C15H13BrN4O3 and a molecular weight of 377.193 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves multiple steps, typically starting with the bromination of anthraquinone derivatives followed by amination and methoxylation reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反应分析
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance polymers and materials.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
相似化合物的比较
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2,7-dibromo-9,10-anthracenedione: Similar in structure but with an additional bromine atom, affecting its reactivity and applications.
1,4,5,8-Tetraamino-9,10-anthracenedione: Lacks the bromine and methoxy groups, leading to different chemical properties and uses.
属性
CAS 编号 |
88603-38-7 |
|---|---|
分子式 |
C15H13BrN4O3 |
分子量 |
377.19 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2-bromo-7-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)10-8(14(9)21)5(17)2-4(16)12(10)19/h2-3H,17-20H2,1H3 |
InChI 键 |
LGXJLCVTXAEALZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)





![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)




